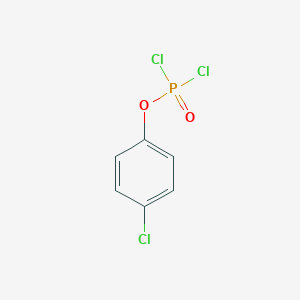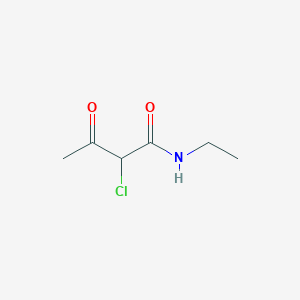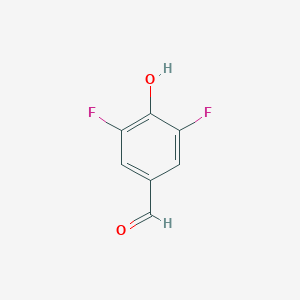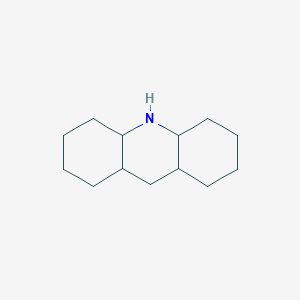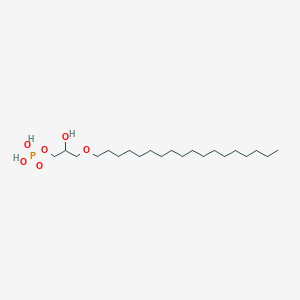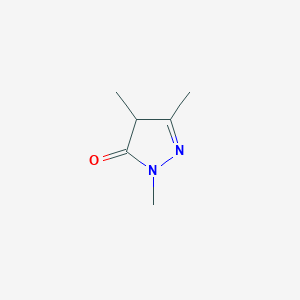
2-Pyrazolin-5-one, 1,3,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrazolin-5-one, 1,3,4-trimethyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'Acetamidoazobenzene' and '4-Methyl-1-phenyl-3-pyrazolin-5-one'. It is a yellow crystalline powder that is soluble in organic solvents like ethanol and chloroform.
Applications De Recherche Scientifique
2-Pyrazolin-5-one, 1,3,4-trimethyl- has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of analytical chemistry. This compound is used as a reagent for the determination of various metals like copper, nickel, and cobalt. It is also used as a reagent for the determination of nitrite ions in water.
Another significant application of 2-Pyrazolin-5-one, 1,3,4-trimethyl- is in the field of medicinal chemistry. This compound has been reported to possess various biological activities like anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to possess antitumor and antioxidant activities.
Mécanisme D'action
The mechanism of action of 2-Pyrazolin-5-one, 1,3,4-trimethyl- is not well understood. However, it is believed that this compound exerts its biological activities by inhibiting the production of inflammatory mediators like prostaglandins and cytokines. It is also believed to scavenge free radicals and prevent oxidative damage to cells.
Effets Biochimiques Et Physiologiques
2-Pyrazolin-5-one, 1,3,4-trimethyl- has been reported to possess various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation. It has also been reported to reduce fever in animal models of pyrexia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-Pyrazolin-5-one, 1,3,4-trimethyl- in lab experiments is its low toxicity. This compound is relatively safe to handle and does not pose a significant risk to human health. Another advantage is its high solubility in organic solvents, which makes it easy to use in various experimental procedures.
However, one of the limitations of using this compound in lab experiments is its limited stability. This compound is relatively unstable and can decompose over time, leading to inaccurate results. Another limitation is its high cost, which can make it challenging to use in large-scale experiments.
Orientations Futures
There are various future directions for the study of 2-Pyrazolin-5-one, 1,3,4-trimethyl-. One of the significant directions is the study of its potential applications in the field of nanotechnology. This compound has been reported to possess excellent reducing properties, which make it a potential candidate for the synthesis of nanoparticles.
Another future direction is the study of its potential applications in the field of drug discovery. This compound has been reported to possess various biological activities, which make it a potential lead compound for the development of new drugs.
Conclusion
In conclusion, 2-Pyrazolin-5-one, 1,3,4-trimethyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in analytical chemistry and medicinal chemistry. It has been reported to possess various biological activities like anti-inflammatory, analgesic, and antipyretic activities. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-Pyrazolin-5-one, 1,3,4-trimethyl- can be achieved through various methods. One of the commonly used methods is the reaction between 4-methyl-1-phenyl-3-pyrazolin-5-one and methyl iodide in the presence of a base like potassium carbonate. Another method involves the reaction between 4-methyl-1-phenyl-3-pyrazolin-5-one and acetic anhydride in the presence of a catalyst like sulfuric acid. This method is known as the Perkin reaction.
Propriétés
Numéro CAS |
17826-82-3 |
|---|---|
Nom du produit |
2-Pyrazolin-5-one, 1,3,4-trimethyl- |
Formule moléculaire |
C6H10N2O |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
2,4,5-trimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C6H10N2O/c1-4-5(2)7-8(3)6(4)9/h4H,1-3H3 |
Clé InChI |
CACWZFVIOGIBFP-UHFFFAOYSA-N |
SMILES |
CC1C(=NN(C1=O)C)C |
SMILES canonique |
CC1C(=NN(C1=O)C)C |
Synonymes |
2,4-Dihydro-2,4,5-trimethyl-3H-pyrazol-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



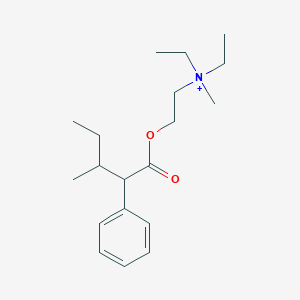
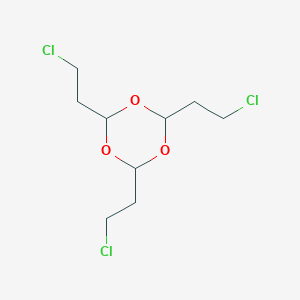
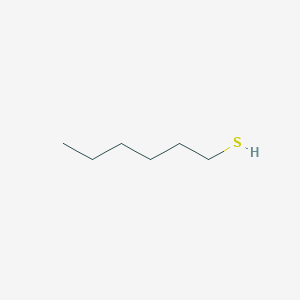
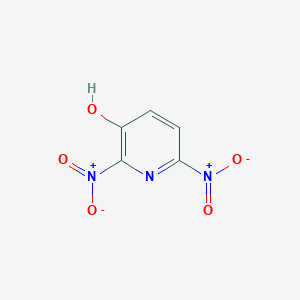
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)
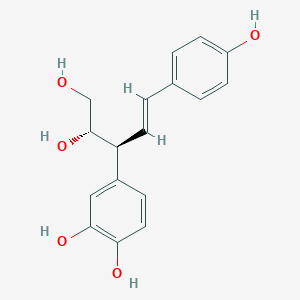
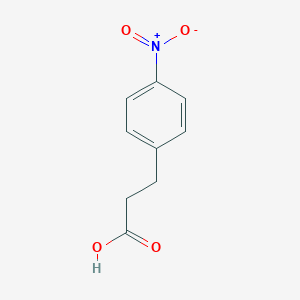
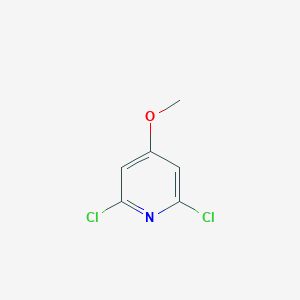
![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)
